molecular formula C13H17N3O B2423121 1-(1H-indol-3-yl)-3-isobutylurea CAS No. 922848-89-3

1-(1H-indol-3-yl)-3-isobutylurea

Cat. No.: B2423121
CAS No.: 922848-89-3
M. Wt: 231.299
InChI Key: HTIJNWJTZDUEIA-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. For example, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives were synthesized and reported as potential anti-inflammatory and antibacterial agents .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, new 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles have been obtained from the addition of indole to a variety of aldehydes under neat conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, they are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Organic Synthesis Applications

Indole derivatives, such as 1-(1H-indol-3-yl)-3-isobutylurea, have significant importance in organic chemistry due to their versatile reactivity and applicability in synthesizing complex molecules. For instance, indole and its derivatives serve as crucial intermediates in the synthesis of bis(indolyl)methanes, compounds known for their pharmacological properties. A novel method utilizing trityl chloride as a catalyst for synthesizing bis(indolyl)methanes under solvent-free conditions has been developed, highlighting the efficiency and eco-friendliness of this approach (Khalafi‐Nezhad et al., 2008). Additionally, the synthesis and functionalization of indoles through palladium-catalyzed reactions offer a versatile toolkit for creating biologically active compounds, demonstrating the critical role of indole derivatives in modern synthetic chemistry (Cacchi & Fabrizi, 2005).

Antibacterial and Antifungal Activity

Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi, indicating their potential as new antimicrobial agents (Letters in Applied NanoBioScience, 2020). This research highlights the importance of indole derivatives in developing new therapeutic strategies against microbial infections.

Biological Effects and Applications

Indole derivatives are extensively studied for their biological effects and potential therapeutic applications. The synthesis of indole-based compounds has led to the discovery of molecules with anticorrosive properties for mild steel in acidic conditions, demonstrating the diverse applicability of these compounds beyond pharmaceuticals into materials science (Verma et al., 2016). Furthermore, the exploration of indole glucosinolate breakdown and its biological effects in plants and mammals offers insights into the ecological and nutritional significance of these compounds, highlighting their role in plant defense mechanisms and potential impacts on human health (Agerbirk et al., 2008).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with indole derivatives can vary depending on their specific structure. For example, some indole derivatives should not be released into the environment and dust formation should be avoided .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJNWJTZDUEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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